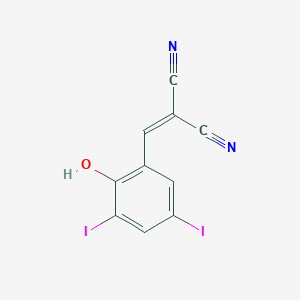
(2-Hydroxy-3,5-diiodobenzylidene)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedinitrile, 2-[(2-hydroxy-3,5-diiodophenyl)methylene]- is a chemical compound with the molecular formula C10H4I2N2O and a molecular weight of 421.9605 . This compound is characterized by the presence of two iodine atoms and a hydroxy group attached to a phenyl ring, which is further connected to a propanedinitrile moiety through a methylene bridge.
Métodos De Preparación
The synthesis of Propanedinitrile, 2-[(2-hydroxy-3,5-diiodophenyl)methylene]- typically involves the reaction of 2-hydroxy-3,5-diiodobenzaldehyde with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of 2-hydroxy-3,5-diiodobenzaldehyde reacts with the active methylene group of malononitrile to form the desired product .
Análisis De Reacciones Químicas
Propanedinitrile, 2-[(2-hydroxy-3,5-diiodophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Propanedinitrile, 2-[(2-hydroxy-3,5-diiodophenyl)methylene]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of iodine-containing compounds with biological systems.
Industry: It is used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Propanedinitrile, 2-[(2-hydroxy-3,5-diiodophenyl)methylene]- involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Propanedinitrile, 2-[(2-hydroxy-3,5-diiodophenyl)methylene]- can be compared with other similar compounds such as:
Propanedinitrile, 2-[(3,4,5-trihydroxyphenyl)methylene]-: This compound has three hydroxy groups instead of two iodine atoms, which affects its reactivity and biological activity.
Benzenesulfonamide, N-[4,5-dichloro-2-[[(2-hydroxy-3,5-diiodophenyl)methylene]amino]phenyl]-: This compound contains a benzenesulfonamide moiety and chlorine atoms, which impart different chemical properties.
Propiedades
Número CAS |
727656-13-5 |
|---|---|
Fórmula molecular |
C10H4I2N2O |
Peso molecular |
421.96 g/mol |
Nombre IUPAC |
2-[(2-hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H4I2N2O/c11-8-2-7(1-6(4-13)5-14)10(15)9(12)3-8/h1-3,15H |
Clave InChI |
KLRGYSVLPILUFL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C=C(C#N)C#N)O)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


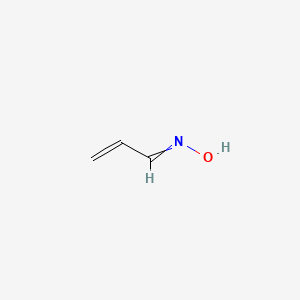
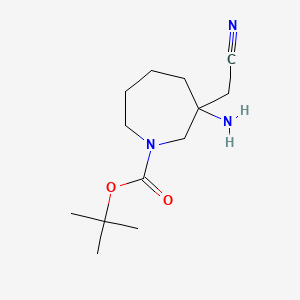
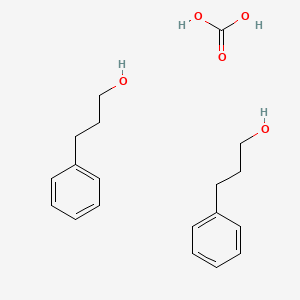
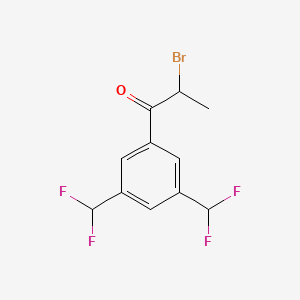
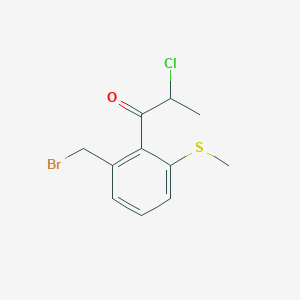

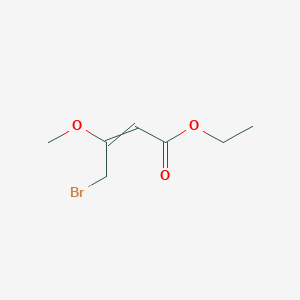
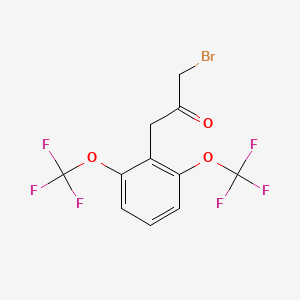

![methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate](/img/structure/B14072607.png)
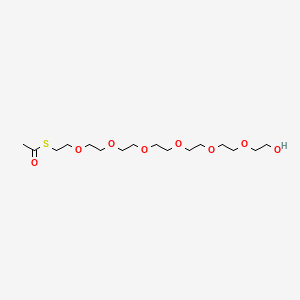
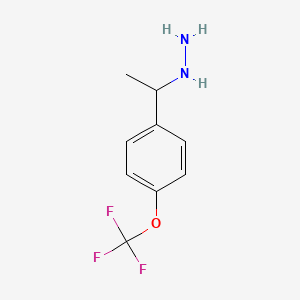

![2-C-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-3,4,6-tris-O-(phenylmethyl)-D-altrononitrile](/img/structure/B14072638.png)
